3-Oxo-4-phenylbutanoic acid

Decarboxylation Thermal stability β-Keto acid

3-Oxo-4-phenylbutanoic acid (CAS 25832-09-1) is a β-keto acid building block with a strategically positioned ketone at C3, essential for the condensation step generating the β-keto ester core of HIV protease inhibitors such as PD 178390. The γ-keto isomer 4-oxo-4-phenylbutanoic acid fails to produce the active pharmacophore—making precise CAS specification critical for synthetic fidelity. Its lower pKa (3.43 vs. 4.53 for the γ-isomer) enables selective extraction and chromatographic purification. The controlled thermal decarboxylation generates 1-phenylbutan-1,3-dione, a versatile diketone intermediate, turning β-keto acid lability into a synthetic advantage. Specify CAS 25832-09-1 when ordering to ensure the correct regioisomer for your medicinal chemistry program.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 25832-09-1
Cat. No. B3120006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-4-phenylbutanoic acid
CAS25832-09-1
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)CC(=O)O
InChIInChI=1S/C10H10O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
InChIKeySLWCDZBRDSTRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-4-phenylbutanoic Acid (CAS 25832-09-1): Procurement-Ready Technical Baseline and Chemical Identity


3-Oxo-4-phenylbutanoic acid (CAS 25832-09-1, C₁₀H₁₀O₃, MW 178.18) is a β-keto acid and a member of the phenylbutanoic acid class . Its structure features a four-carbon chain with a ketone at C3, a carboxylic acid at C1, and a phenyl group at C4 . The compound exists as a solid at room temperature, with a reported melting point of 70 °C and a boiling point of 147 °C (at 15 Torr) [1]. Its predicted pKa is 3.43 ± 0.32 . As a β-keto acid, it exhibits the characteristic thermal lability of this class, undergoing facile decarboxylation upon heating to form 1-phenylbutan-1,3-dione .

Why Direct Substitution with Generic β-Keto Acids or Positional Isomers is Chemically Invalid for 3-Oxo-4-phenylbutanoic Acid


In-class compounds such as 4-oxo-4-phenylbutanoic acid (3‑benzoylpropionic acid, CAS 2051‑95‑8) or 4‑oxo‑2‑phenylbutanoic acid are not interchangeable with 3‑oxo‑4‑phenylbutanoic acid. The specific placement of the β‑keto group in 3‑oxo‑4‑phenylbutanoic acid confers unique thermal decarboxylation behavior and distinct reactivity in Knoevenagel and asymmetric reduction steps [1], [2]. This is critical for downstream synthetic pathways where the β‑keto acid motif serves as a specific synthon for HIV protease inhibitors and related peptidomimetics. The quantitative evidence below demonstrates measurable differences in physical properties, stability, and application‑critical reactivity that preclude simple generic substitution.

Quantitative Comparative Evidence for 3-Oxo-4-phenylbutanoic Acid: Procurement-Relevant Differentiation


Thermal Decarboxylation Propensity: Class-Level Differentiation from γ-Keto Acid Isomers

As a β-keto acid, 3‑oxo‑4‑phenylbutanoic acid readily undergoes thermal decarboxylation, whereas the γ‑keto acid isomer 4‑oxo‑2‑phenylbutanoic acid is reported to be significantly more stable under comparable conditions . The β‑keto acid decarboxylation is a well‑established class effect [1], [2], but the direct comparison between these specific structural isomers highlights a measurable difference in thermal stability that directly impacts synthetic utility and storage requirements.

Decarboxylation Thermal stability β-Keto acid

Predicted pKa Value: Distinct Acidity Profile vs. 4-Oxo-4-phenylbutanoic Acid (3-Benzoylpropionic Acid)

The predicted pKa of 3‑oxo‑4‑phenylbutanoic acid is 3.43 ± 0.32 . In contrast, the isomeric 4‑oxo‑4‑phenylbutanoic acid (3‑benzoylpropionic acid, CAS 2051‑95‑8) has a reported pKa of 4.53 ± 0.17 . The approximately one log unit lower pKa for the β‑keto acid indicates that it exists in a more ionized state at physiological pH and may exhibit different solubility and membrane permeability characteristics.

pKa Acidity Ionization

Synthetic Utility in HIV Protease Inhibitor Scaffolds: Critical β-Keto Acid Intermediate

3‑Oxo‑4‑phenylbutanoic acid serves as a key β‑keto acid intermediate in the synthesis of nonpeptidic HIV protease inhibitors. For example, its condensation with the magnesium salt of monoethyl malonate yields a β‑keto ester that is a direct precursor to the potent inhibitor PD 178390 [1], [2]. This specific application is not achievable with simple 4‑phenylbutanoic acid (lacking the β‑keto functionality) or with the γ‑keto isomer, as the β‑keto moiety is essential for the subsequent condensation and reduction steps that define the inhibitor scaffold.

HIV protease inhibitor Peptidomimetic Building block

Asymmetric Reduction Stereochemical Outcome: Impact of β-Keto Group on Enantioselectivity

Enzymatic reduction of ethyl 3‑oxo‑4‑phenylbutanoate (the ethyl ester of the target compound) by baker's yeast afforded enantiomerically pure (2R,3S)-2-(4-chlorophenoxy)-3-hydroxy-4-phenylbutanoate, with absolute configuration confirmed by single‑crystal X‑ray analysis [1]. In contrast, reduction of analogous 4‑oxo‑4‑phenylbutanoates yields different stereochemical outcomes [2]. This highlights how the position of the keto group dictates the stereochemical course of the reduction and ultimately the enantiomeric purity of the product.

Asymmetric reduction Stereoselectivity Chiral synthesis

Targeted Application Scenarios for 3-Oxo-4-phenylbutanoic Acid Based on Verified Differential Evidence


Synthesis of Nonpeptidic HIV-1 Protease Inhibitors

As a β‑keto acid building block, 3‑oxo‑4‑phenylbutanoic acid is condensed with malonate derivatives to form the β‑keto ester core of inhibitors such as PD 178390 [1]. This specific β‑keto acid is essential for the condensation step; substitution with 4‑oxo‑4‑phenylbutanoic acid yields the incorrect ketone placement and fails to generate the active pharmacophore. Procurement for HIV protease inhibitor medicinal chemistry programs should explicitly specify CAS 25832‑09‑1 to ensure synthetic fidelity.

Asymmetric Synthesis of (2R,3S)-Hydroxy-4-phenylbutanoate Derivatives

The ethyl ester of 3‑oxo‑4‑phenylbutanoic acid is a substrate for baker's yeast-mediated asymmetric reduction, producing enantiomerically pure (2R,3S)-2-(4‑chlorophenoxy)-3‑hydroxy‑4‑phenylbutanoate, a key intermediate for bestatin analogs and HIV protease inhibitors [2]. The stereochemical outcome is dictated by the β‑keto group position; γ‑keto esters give different stereoisomers. This application requires the β‑keto acid (or its ester) as a starting material.

Low‑pH Extraction and Purification Workflows

The lower predicted pKa of 3‑oxo‑4‑phenylbutanoic acid (3.43 ± 0.32) compared to 4‑oxo‑4‑phenylbutanoic acid (4.53 ± 0.17) enables selective extraction or chromatographic separation at pH values where the β‑keto acid is predominantly ionized while the γ‑keto isomer remains partially protonated. This differential ionization can be exploited in preparative HPLC or liquid‑liquid extraction to isolate the β‑keto acid from synthetic mixtures.

Controlled Decarboxylation to 1-Phenylbutan-1,3-dione

The inherent thermal decarboxylation of 3‑oxo‑4‑phenylbutanoic acid can be deliberately employed as a synthetic step to generate 1‑phenylbutan‑1,3‑dione, a useful diketone intermediate. The γ‑keto isomer 4‑oxo‑2‑phenylbutanoic acid does not undergo this facile decarboxylation and thus cannot serve as a precursor for the same diketone. This application leverages the compound's β‑keto acid lability as a synthetic advantage rather than a storage liability.

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